molecular formula C15H21N B13595191 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine CAS No. 81290-24-6

4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine

Cat. No.: B13595191
CAS No.: 81290-24-6
M. Wt: 215.33 g/mol
InChI Key: GKAJHYOTUSFDKD-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring attached to a 2,3-dihydro-1H-inden-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine in the presence of a suitable catalyst. One common method involves the use of palladium-catalyzed hydrogenation to achieve the desired product . The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated piperidine derivatives.

Scientific Research Applications

4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine . By inhibiting AChE, the compound can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

81290-24-6

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-1-ylmethyl)piperidine

InChI

InChI=1S/C15H21N/c1-2-4-15-13(3-1)5-6-14(15)11-12-7-9-16-10-8-12/h1-4,12,14,16H,5-11H2

InChI Key

GKAJHYOTUSFDKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CC3CCNCC3

Origin of Product

United States

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